HIV-1 Reverse Transcriptase Inhibition: ARQ vs. Three Structural Analogues
Asterriquinone (ARQ) inhibits HIV-1 reverse transcriptase with a Ki of 2.3 μM under competitive inhibition mode with respect to template·primer (rA)n·(dT)12-18 [1]. In the same study, three structurally related analogues—B1-4, C1-1, and D-1—exhibited Ki values of 1.5 μM, 0.1 μM, and 0.3 μM, respectively [1]. The 23-fold range in inhibitory potency (Ki from 0.1 μM to 2.3 μM) demonstrates that ARQ occupies a distinct position within the structure-activity landscape of this chemical series.
| Evidence Dimension | HIV-1 reverse transcriptase inhibitory potency (Ki) |
|---|---|
| Target Compound Data | Ki = 2.3 μM |
| Comparator Or Baseline | B1-4: Ki = 1.5 μM; C1-1: Ki = 0.1 μM; D-1: Ki = 0.3 μM |
| Quantified Difference | ARQ is 23-fold less potent than C1-1; 7.7-fold less potent than D-1; 1.5-fold less potent than B1-4 |
| Conditions | Competitive inhibition with respect to template·primer (rA)n·(dT)12-18; noncompetitive with respect to dTTP; 10 μM compound achieved >70% enzyme inhibition |
Why This Matters
Researchers requiring the baseline ARQ scaffold for further derivatization or those seeking a specific potency window in the low-micromolar range for HIV-1 reverse transcriptase inhibition should procure ARQ rather than the more potent C1-1 or D-1 analogues.
- [1] Ono K, Nakane H, Shimizu S, Koshimura S. Inhibition of HIV-reverse transcriptase activity by asterriquinone and its analogues. Biochem Biophys Res Commun. 1991;174(1):56-62. doi:10.1016/0006-291x(91)90484-o. PMID: 1703412. View Source
